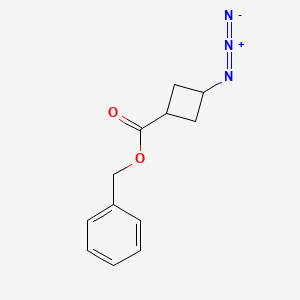
N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride
Vue d'ensemble
Description
N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride, also known as NFMBA-HCl, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. NFMBA-HCl is a member of the group of compounds known as amines, which are organic compounds that contain a nitrogen atom with a lone pair of electrons. It is an important intermediate in the synthesis of a variety of pharmaceuticals, and has been used in various laboratory experiments.
Applications De Recherche Scientifique
Organic Synthesis Applications
One study delves into the Curtius rearrangement reactions involving methyl (diethoxyphosphorylmethyl)furoates. These compounds undergo selective hydrolysis and subsequent conversion to furoyl azides, leading to the formation of isocyanates and urethanes through Curtius rearrangement. The research provides insights into the mechanisms of these transformations and their potential applications in synthesizing complex organic molecules (Pevzner, 2011).
Pharmacological Applications
Another study presents an orally active neurokinin-1 receptor antagonist , which has shown efficacy in pre-clinical tests related to clinical efficacy in emesis and depression. The compound, featuring a hydrochloride salt form similar to the one , highlights the versatility of such structures in developing new therapeutic agents (Harrison et al., 2001).
Agrochemical Research
Research on N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides demonstrates their root growth-modulatory activity. The synthesis involves the reaction of amines with 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid, highlighting potential applications in agrochemicals for controlling plant growth (Kitagawa et al., 2001).
Electrochemical Applications
A study on mesoporous nitrogen-doped carbon for the electrocatalytic synthesis of hydrogen peroxide discusses the use of ionic liquids, including those related to N-butyl-3-methylpyridinium dicyanamide. This research sheds light on the potential for using similar compounds in developing efficient, sustainable catalysts for industrial processes (Fellinger et al., 2012).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(2)9(3)11-7-10-5-4-6-12-10;/h4-6,8-9,11H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHGQJBLXUSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)

![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)

![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)

![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)

